molecular formula C12H16ClN3O4S B6715987 N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6715987
M. Wt: 333.79 g/mol
InChI Key: CAWNDQWSZDAUBY-UHFFFAOYSA-N
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Description

N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide is an organic compound with a complex structure that includes a chloropyridinyl group, an oxyethyl linkage, and a thiazinane ring

Properties

IUPAC Name

N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O4S/c13-10-1-2-11(15-9-10)20-6-3-14-12(17)16-4-7-21(18,19)8-5-16/h1-2,9H,3-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWNDQWSZDAUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)NCCOC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloropyridine with ethylene oxide to form the oxyethyl intermediate. This intermediate is then reacted with a thiazinane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloropyridin-2-yl)oxyethyl]propan-1-amine
  • N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester

Uniqueness

N-[2-(5-chloropyridin-2-yl)oxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide is unique due to its combination of a chloropyridinyl group and a thiazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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